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Compound of Interest

Compound Name: Solvent Orange 99

Cat. No.: B1165930

A Note on Dye Selection: While the query specified Solvent Orange 99, a comprehensive
review of scientific literature indicates that this solvent dye is primarily utilized in industrial
applications such as inks and coatings.[1][2][3][4][5] There is no evidence in the reviewed
literature of its use for biological lipid staining in yeast. Therefore, these application notes have
been adapted to feature Nile Red, a well-established and widely used fluorescent dye for the
guantification of intracellular lipids in yeast and other microorganisms.[1][2][3][5][6][7][8][9][10]
[11][12] Nile Red is a lipophilic stain that exhibits strong fluorescence in lipid-rich environments,
making it an excellent tool for visualizing and quantifying intracellular lipid droplets.[3][5]

Introduction

Yeast, particularly oleaginous strains, are of significant interest to researchers in fields ranging
from biofuel development to drug discovery due to their capacity to accumulate lipids.[6]
Accurate and efficient quantification of these lipid stores is crucial for screening high-yielding
strains and for understanding the cellular response to genetic or environmental modifications.
This document provides a detailed protocol for the quantification of neutral lipids in yeast cells
using Nile Red staining, adaptable for both fluorescence microscopy and high-throughput 96-
well plate-based assays.[6][7][8]

Principle of the Assay

Nile Red is a fluorescent dye that is highly sensitive to the polarity of its environment. In
agueous solutions, its fluorescence is minimal, but in hydrophobic environments, such as the
neutral lipid cores of intracellular lipid droplets, it fluoresces intensely.[3] This property allows
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for the specific detection and quantification of lipid accumulation within yeast cells. The
fluorescence intensity is proportional to the amount of intracellular lipids, which can be
measured using a fluorescence microscope or a microplate reader.[9][10] To enhance the
permeability of the yeast cell wall and membrane to Nile Red, a solvent such as dimethyl
sulfoxide (DMSO) is often included in the staining protocol.[6]

Experimental Protocols

Protocol 1: High-Throughput Lipid Quantification in a
96-Well Plate Format

This protocol is adapted from an improved high-throughput Nile Red fluorescence assay and is
suitable for screening a large number of yeast samples.[6]

Materials:

» Yeast strains of interest

o Appropriate yeast culture medium (e.g., YPD or a specific lipid accumulation medium)

o Phosphate-Buffered Saline (PBS)

» Nile Red stock solution (0.1 mg/mL in acetone, freshly prepared)[6]

e Dimethyl sulfoxide (DMSO)

o Black, clear-bottom 96-well microplates

o Microplate reader with fluorescence detection (Excitation: ~530 nm, Emission: ~590 nm)[6]
Methodology:

e Yeast Culture: Inoculate yeast strains into the desired culture medium and incubate under
conditions that promote lipid accumulation. This is often a nitrogen-limited medium with a
high carbon-to-nitrogen ratio.[6]

o Cell Harvesting and Preparation:
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o Once cultures have reached the desired growth phase, measure the optical density at 600
nm (OD600).

o Adjust the cell suspension to a final OD600 of 1.0 in the culture medium or PBS. No
washing step is required in this optimized protocol.[6]

o Pipette 250 pL of the adjusted cell suspension into the wells of a black 96-well microplate.

[6]

e Staining:

o To improve dye uptake, add 25 pL of a 1:1 (v/v) mixture of DMSO and the culture medium
to each well.[6]

o Add a specific volume of the Nile Red stock solution to achieve the desired final
concentration (e.g., a final concentration of 5-10 pug/mL).[6]

o Fluorescence Measurement:
o Immediately after adding the Nile Red, place the microplate in a plate reader.

o Perform kinetic readings of fluorescence (Excitation: 530/25 nm, Emission: 590/35 nm)
every 60 seconds for 20 minutes.[6] This is crucial as the time to reach maximal
fluorescence can vary between strains.[6][11]

o Use the highest fluorescence intensity value obtained during the kinetic reading for each
sample for data analysis.[6]

o Include unstained cell suspensions as a blank to correct for autofluorescence.[6]

Protocol 2: Microscopic Visualization and Quantification
of Lipid Droplets

This protocol is suitable for detailed analysis of lipid droplet morphology and quantification on a

single-cell level.

Materials:
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e Yeast culture grown as described in Protocol 1.

e PBS

e Nile Red working solution (e.g., 200-1000 nM in PBS or buffer of choice)[3]
 DMSO (optional, to enhance staining)

e Microscope slides and coverslips

e Fluorescence microscope with appropriate filter sets (e.g., for yellow-gold fluorescence:
Excitation 450-500 nm, Emission >528 nm)[3]

e Image analysis software (e.g., ImageJ)[13][14][15][16]
Methodology:
o Cell Preparation:

o Harvest a small volume of yeast culture.

o Wash the cells once with PBS by centrifugation (e.g., 5000 x g for 5 minutes) and
resuspend in PBS.

e Staining:

o Incubate the cell suspension with the Nile Red working solution for 5 to 15 minutes at
room temperature, protected from light.[3][4] The optimal incubation time may need to be
determined empirically, as fluorescence can stabilize between 20 and 30 minutes
depending on the yeast strain and solvent used.[11]

e Microscopy:

o Place a small drop of the stained cell suspension onto a microscope slide and cover with a
coverslip.

o Observe the cells under a fluorescence microscope. Lipid droplets will appear as brightly
fluorescent yellow-gold or red structures within the cytoplasm.[3]
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e Image Analysis for Quantification (using ImageJ):

o

Capture fluorescence images of the stained cells.

[¢]

Open the images in ImageJ.[14][15]

[¢]

Convert the image to 16-bit grayscale.[14]

[e]

Use the "Threshold" tool to segment the fluorescent lipid droplets from the background.
[14]

[e]

Use the "Analyze Particles” function to measure the area and number of lipid droplets per
cell.[13][14]

Data Presentation

Quantitative data from lipid analysis should be presented in a clear and structured format.
Below is an example of how to summarize data from a 96-well plate assay.

Mean Peak Lipid Content
. . Relative Standard (% of Dry Cell
Yeast Strain Condition o .
Fluorescence Deviation Weight) -
Units (RFU) Gravimetric
. Standard
wild Type _ 1500 120 5%
Medium
) Lipid Induction
Wild Type , 8500 450 35%
Medium
Lipid Induction
Mutant A ] 2500 210 10%
Medium
Lipid Induction
Mutant B ] 12000 700 50%
Medium
Visualizations
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Experimental Workflow for High-Throughput Lipid
Quantification

Experimental Workflow for High-Throughput Yeast Lipid Quantification
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Caption: Workflow for high-throughput lipid quantification in yeast.

Simplified Lipid Metabolism Pathway in Saccharomyces
cerevisiae
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Simplified Lipid Metabolism in S. cerevisiae
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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